N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring, a thiazole ring, and a thiophene ring, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the thiazole and thiophene rings. Common reagents used in these reactions include:
Amines: for the formation of the pyrimidine ring.
Thiophene derivatives: for the incorporation of the thiophene ring.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reducing agents: Such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution reagents: Such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH^-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various cellular processes, such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-oxo-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-27-14-5-2-4-13(8-14)22-18(25)10-24-12-21-9-15(20(24)26)19-23-16(11-29-19)17-6-3-7-28-17/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANILDVLJFDTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.